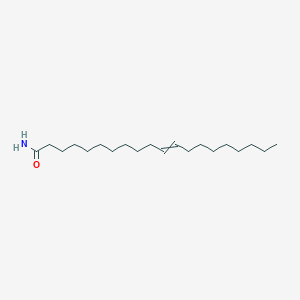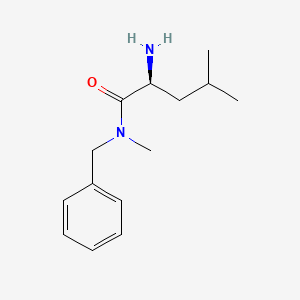![molecular formula C10H11N5O2S B14914249 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14914249.png)
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features both imidazole and pyrroloimidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Thioether Formation: The nitroimidazole is then reacted with a thiol compound to form the thioether linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Hydrogen gas with a palladium catalyst for reduction.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Metronidazole: A nitroimidazole antibiotic with similar structural features.
Tinidazole: Another nitroimidazole with antimicrobial properties.
Ornidazole: Used for its antiprotozoal and antibacterial activities.
Uniqueness: 2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to the presence of both imidazole and pyrroloimidazole moieties, which may confer distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H11N5O2S |
|---|---|
Peso molecular |
265.29 g/mol |
Nombre IUPAC |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C10H11N5O2S/c1-13-6-11-9(15(16)17)10(13)18-8-5-14-4-2-3-7(14)12-8/h5-6H,2-4H2,1H3 |
Clave InChI |
LWCYHHMYVMUFEE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1SC2=CN3CCCC3=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)

![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)


![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)






